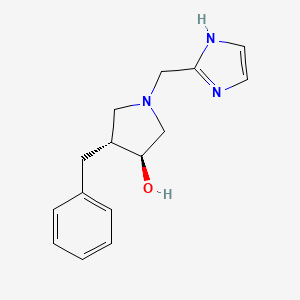
(3S,4R)-4-benzyl-1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-4-benzyl-1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-ol, also known as BIMU8, is a compound that has been widely studied in scientific research. This compound belongs to the class of imidazoline receptor ligands and has been found to have potential therapeutic applications in various diseases.
Mecanismo De Acción
(3S,4R)-4-benzyl-1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-ol acts by binding to imidazoline receptors and modulating their activity. It has been found to have a high affinity for I1 and I2 imidazoline receptors. The activation of imidazoline receptors leads to the modulation of various physiological processes, including blood pressure regulation, insulin secretion, and pain modulation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to lower blood pressure by modulating the activity of imidazoline receptors. It has also been found to increase insulin secretion, which makes it a potential therapeutic agent for diabetes. This compound has also been found to have analgesic effects, making it a potential therapeutic agent for pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3S,4R)-4-benzyl-1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-ol has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied, and its mechanism of action is well understood. This makes it a useful tool for studying imidazoline receptors and their role in various physiological processes. However, one limitation is that it is a synthetic compound and may not accurately reflect the activity of endogenous ligands.
Direcciones Futuras
There are several future directions for the study of (3S,4R)-4-benzyl-1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-ol. One direction is to further explore its potential therapeutic applications in diseases such as hypertension, diabetes, and pain management. Another direction is to study its effects on other physiological processes, such as cognition and memory. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Métodos De Síntesis
The synthesis of (3S,4R)-4-benzyl-1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-ol involves a series of chemical reactions. The starting material for the synthesis is 2-amino-1-methyl-1H-imidazole, which is reacted with 4-benzyl-3-pyrrolidinol in the presence of a catalyst to form the intermediate compound. The intermediate is then further reacted with other reagents to form the final product, this compound.
Aplicaciones Científicas De Investigación
(3S,4R)-4-benzyl-1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-ol has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have a high affinity for imidazoline receptors and can modulate their activity. Imidazoline receptors are involved in various physiological processes, including blood pressure regulation, insulin secretion, and pain modulation. This compound has been found to have potential therapeutic applications in diseases such as hypertension, diabetes, and pain management.
Propiedades
IUPAC Name |
(3S,4R)-4-benzyl-1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-14-10-18(11-15-16-6-7-17-15)9-13(14)8-12-4-2-1-3-5-12/h1-7,13-14,19H,8-11H2,(H,16,17)/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWITTXXVMDPFAY-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=NC=CN2)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=NC=CN2)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,6aS)-5-[[2-(2-methylpropyl)-1,2,4-triazol-3-yl]methyl]-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B7346980.png)
![2-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-N-(5-chloropyridin-2-yl)acetamide](/img/structure/B7346984.png)
![(3aR,6aR)-5-[(4-pyrazol-1-ylphenyl)methyl]-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B7346994.png)
![2-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-N-benzyl-N-cyclopropylacetamide](/img/structure/B7346998.png)
![2-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B7347006.png)
![2-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7347014.png)
![2-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7347018.png)
![(2R,3R)-2-(difluoromethyl)-N-[[2-(hydroxymethyl)phenyl]methyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7347037.png)
![2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-N-pyridin-2-ylacetamide](/img/structure/B7347038.png)
![1-[[3-(Dimethylamino)cyclobutyl]methyl]-3-(6-phenoxypyridin-2-yl)urea](/img/structure/B7347055.png)
![6-[[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7347066.png)
![2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7347070.png)
![2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7347076.png)
![4-[2-[(6S)-2,8,11-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-8-yl]acetyl]piperazin-2-one](/img/structure/B7347084.png)